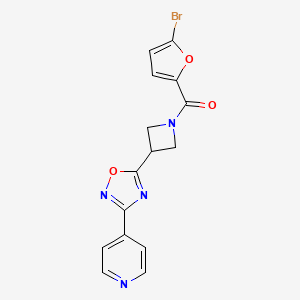

(5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Description

The compound “(5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone” is a heterocyclic organic molecule featuring a brominated furan core, a pyridinyl-oxadiazole scaffold, and an azetidine (four-membered nitrogen-containing ring) linked via a methanone group. This structure combines electron-deficient (oxadiazole, bromofuran) and electron-rich (pyridine) moieties, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4O3/c16-12-2-1-11(22-12)15(21)20-7-10(8-20)14-18-13(19-23-14)9-3-5-17-6-4-9/h1-6,10H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMQCCZXODOBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(O2)Br)C3=NC(=NO3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-Bromofuran-2-yl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a synthetic molecule that has attracted attention due to its potential biological activities. Its structure includes a furan ring, an oxadiazole moiety, and a pyridine derivative, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 376.17 g/mol. The structural representation can be summarized as follows:

| Component | Structure |

|---|---|

| Furan Ring | Furan |

| Oxadiazole | Oxadiazole |

| Pyridine | Pyridine |

Biological Activity Overview

Research has shown that compounds containing furan and oxadiazole rings exhibit significant biological activities. Here we summarize the findings regarding the biological activity of this compound:

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of related compounds. For instance:

- Antibacterial Properties : The compound was tested against various bacterial strains, including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli). Results indicated moderate antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Antifungal Activity

The compound showed promising antifungal activity against common pathogens such as Candida albicans. In vitro assays revealed that it inhibited fungal growth at concentrations similar to those effective against bacteria.

Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cytotoxicity Tests : Studies demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The IC50 values ranged from 20 to 50 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HCT116 | 20 |

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. Modifications in the substituents on the furan and oxadiazole rings have been shown to significantly affect the biological activity:

- Electron-donating groups enhance antibacterial activity.

- Hydrophobic interactions play a role in increasing cytotoxicity against cancer cells.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effect of this compound on MCF-7 cells, demonstrating significant apoptosis induction through caspase activation pathways.

- Molecular Docking Studies : Computational studies using molecular docking simulations suggested that this compound effectively binds to target proteins involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural uniqueness of this compound lies in its azetidine-oxadiazole-pyridine framework.

Table 1: Structural Comparison

Key Observations

Steric and Conformational Differences: The target compound’s azetidine ring introduces strain and conformational flexibility compared to the bicyclo[3.2.1]octane system in the related compound (S253-1028) . The latter’s rigid scaffold may enhance binding selectivity in biological targets but reduce solubility.

Electronic Properties: The bromofuran moiety in the target compound increases electron-withdrawing character, which could stabilize charge-transfer interactions in catalytic or receptor-binding contexts. This contrasts with non-halogenated furan derivatives, which exhibit weaker electrophilicity.

Synthetic Accessibility: The synthesis of azetidine-containing compounds often requires multi-step protocols (e.g., cyclization of β-amino alcohols), whereas bicyclic systems demand advanced ring-closing strategies, as seen in S253-1028’s preparation .

Research Findings and Implications

- Bicyclo[3.2.1]octane analogs (e.g., S253-1028) exhibit moderate activity against tyrosine kinases due to their rigid conformation, but their poor aqueous solubility limits bioavailability .

- Azetidine-oxadiazole hybrids demonstrate improved metabolic stability over pyrrolidine-based counterparts, attributed to the smaller ring size reducing steric hindrance in cytochrome P450 interactions.

Table 2: Hypothetical Bioactivity Comparison

| Compound Type | Predicted Target | Solubility (LogS) | Metabolic Stability (t½, in vitro) |

|---|---|---|---|

| Target Compound | Kinase inhibition | -3.5 (estimated) | Moderate (≥2 hours) |

| Bicyclo[3.2.1]octane Analogs | Tyrosine kinases | -4.2 | Low (~1 hour) |

| Azetidine-Oxadiazole (no Br) | Antimicrobial agents | -2.8 | High (>4 hours) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.